molecular formula C18H15N3O2S B5818169 1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B5818169
M. Wt: 337.4 g/mol
InChI Key: JMCXZKUUANQNEZ-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is 337.08849790 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to DNA, potentially interfering with the replication process and exhibiting antitumor activity .

Cellular Effects

The effects of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, thus modulating the inflammatory response . Furthermore, its interaction with DNA can lead to changes in gene expression, potentially inducing apoptosis in cancer cells . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, its interaction with DNA involves intercalation between base pairs, disrupting the replication process and leading to cell death in rapidly dividing cells . This compound may also modulate the activity of transcription factors, further influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that its anti-inflammatory and antitumor effects persist over extended periods, although the exact duration of its activity can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline in animal models vary with dosage. At lower doses, it exhibits significant anti-inflammatory and antitumor activities without notable toxicity . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of optimizing the dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The metabolites are then excreted via the kidneys. This compound can also influence metabolic flux by modulating the activity of enzymes involved in key metabolic pathways, such as glycolysis and the citric acid cycle.

Transport and Distribution

Within cells and tissues, 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it can interact with its target enzymes and DNA . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-16(21-11-10-13-6-4-5-9-15(13)21)12-24-18-20-19-17(23-18)14-7-2-1-3-8-14/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCXZKUUANQNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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